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For Immediate Release

SINGAPORE – November 10, 2025 – Varlitinib tosylate, a potent, oral, reversible, small-

molecule pan-HER tyrosine kinase inhibitor, is showing significant promise in overcoming

resistance to trastuzumab-based therapies in patients with HER2-positive metastatic breast

and advanced gastric cancers. Clinical and preclinical data suggest that Varlitinib's ability to

target multiple HER family receptors, including EGFR (HER1), HER2, and HER4, provides a

key advantage in settings where trastuzumab, a monoclonal antibody targeting only HER2, has

failed.

Varlitinib works by inhibiting the phosphorylation and activation of these receptors, effectively

blocking downstream signaling pathways crucial for cell proliferation and survival, such as the

MAPK and PI3K/AKT pathways.[1] This multi-targeted approach is thought to be effective in

overcoming the complex mechanisms of trastuzumab resistance, which can involve the

activation of other HER family members.[2][3]

Clinical Efficacy in Heavily Pretreated Populations
A phase Ib dose-finding study (NCT02396108) evaluated Varlitinib in combination with

paclitaxel, with or without trastuzumab, in patients with advanced solid tumors.[4][5] The study

included a cohort of 20 heavily pretreated patients with HER2+ metastatic breast cancer, who

had received a median of four prior lines of therapy. In the 16 evaluable patients, the
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combination demonstrated a clinical benefit rate of 81.3% and a partial response rate of 56.3%.

[4][5] These results are particularly noteworthy given the advanced stage of the disease and

the extensive prior treatment of the patient population. The recommended phase II dose of

Varlitinib in this combination was established at 300 mg twice daily, administered intermittently.

[4][5]

In another study, the K-MASTER-13 phase Ib/II trial, Varlitinib in combination with paclitaxel

was investigated in patients with EGFR/HER2 co-expressing advanced gastric cancer who had

progressed after first-line chemotherapy.[2][6] Among 27 patients treated with the

recommended phase II dose, the objective response rate (ORR) was 31% and the disease

control rate (DCR) was 88%.[1][7][8] The median progression-free survival (PFS) was 3.3

months, and the median overall survival (OS) was 7.9 months.[1][7][8]

Comparative Performance and Alternative Therapies
Varlitinib has been compared with other tyrosine kinase inhibitors in the trastuzumab-refractory

setting. An abstract from the ASLAN001-003 study (NCT02338245) reported on a phase 2 trial

comparing Varlitinib plus capecitabine to lapatinib plus capecitabine in patients with HER2+

metastatic breast cancer who had failed prior trastuzumab therapy. The study found a

significant reduction in breast tumor burden in the Varlitinib arm compared to the lapatinib arm.

Other pan-HER inhibitors, such as neratinib and lapatinib, are also used in trastuzumab-

resistant settings.[3][4][9] Neratinib, an irreversible pan-HER inhibitor, has demonstrated

efficacy in combination with capecitabine in patients who have failed multiple lines of anti-HER2

therapy.[10] Lapatinib, a dual EGFR/HER2 inhibitor, is also approved for use in combination

with capecitabine for patients who have progressed on prior therapy, including trastuzumab.[11]

The development of multiple HER-targeted tyrosine kinase inhibitors highlights the importance

of this therapeutic strategy in overcoming trastuzumab resistance.

Preclinical Evidence Supports Clinical Findings
Preclinical studies have consistently demonstrated Varlitinib's anti-tumor activity. In xenograft

models of breast cancer using cell lines that overexpress HER2 (BT-474 and MDA-MB-453),

Varlitinib inhibited tumor growth and induced tumor regression.[9] Notably, Varlitinib maintained

its antitumor activity in severely immunocompromised SCID mice, in contrast to trastuzumab,

suggesting a mechanism of action that is not solely dependent on an immune response.[9]
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When combined with trastuzumab in a BT-474 xenograft model, Varlitinib led to a 99% tumor

growth inhibition with complete responses in 8 out of 11 animals.[9]

Quantitative Data Summary
Table 1: Efficacy of Varlitinib in Trastuzumab-Refractory/Heavily Pretreated HER2+ Metastatic

Breast Cancer (NCT02396108)[4][5]

Endpoint
Varlitinib + Paclitaxel ± Trastuzumab
(n=16 evaluable)

Partial Response (PR) 56.3%

Stable Disease (SD) 25.0%

Clinical Benefit Rate (PR+SD) 81.3%

Table 2: Efficacy of Varlitinib in Second-Line EGFR/HER2 Co-expressing Advanced Gastric

Cancer (K-MASTER-13)[2][7][8][12]

Endpoint Varlitinib + Paclitaxel (n=27)

Objective Response Rate (ORR) 31%

Disease Control Rate (DCR) 88%

Median Progression-Free Survival (PFS) 3.3 months

Median Overall Survival (OS) 7.9 months

Experimental Protocols
Phase Ib Study in Advanced Solid Tumors (NCT02396108) - HER2+ Breast Cancer Cohort[4]

[5]

Study Design: A 3+3 dose de-escalation study design was used to determine the maximum

tolerated dose (MTD) and recommended phase II dose (RP2D) of Varlitinib in combination

with paclitaxel with or without carboplatin and/or trastuzumab.
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Patient Population: Patients with advanced or metastatic solid tumors, including a cohort of

heavily pretreated HER2+ metastatic breast cancer patients.

Treatment Regimen: Varlitinib was administered orally twice daily. The study evaluated both

continuous and intermittent (4 days on, 3 days off) dosing schedules. Paclitaxel was

administered weekly. Subcutaneous trastuzumab was added in certain cohorts.

Efficacy Assessment: Tumor responses were evaluated according to RECIST criteria.

Phase Ib/II Study in Advanced Gastric Cancer (K-MASTER-13)[2][7][8][12]

Study Design: A multicenter, open-label, phase Ib/II study. Phase Ib aimed to determine the

RP2D of Varlitinib in combination with paclitaxel. Phase II evaluated the antitumor activity of

the combination at the RP2D.

Patient Population: Patients with EGFR and HER2 overexpression (by

immunohistochemistry ≥ 1+) in advanced gastric cancer who had failed first-line

chemotherapy.

Treatment Regimen: Varlitinib was administered orally twice daily in combination with weekly

paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle).

Efficacy Assessment: The primary endpoint for the phase II part was progression-free

survival. Secondary endpoints included overall survival, objective response rate, and disease

control rate, assessed by the investigator according to RECIST v1.1.
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Caption: Varlitinib's pan-HER inhibition overcomes trastuzumab resistance.
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Click to download full resolution via product page

Caption: Clinical trial workflow for evaluating Varlitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Varlitinib Tosylate Demonstrates Promising Activity in
Trastuzumab-Refractory HER2-Positive Cancers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b611642#evaluating-varlitinib-tosylate-s-
activity-in-trastuzumab-refractory-settings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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